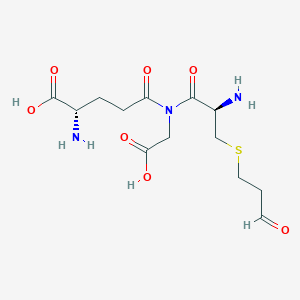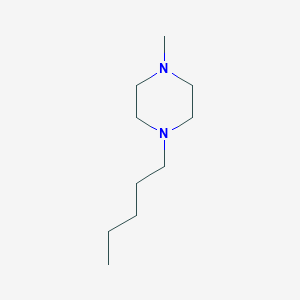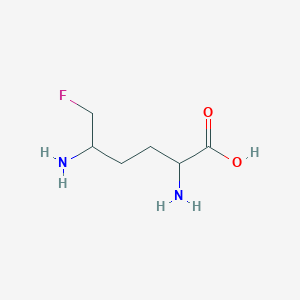
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of hydroxyl and methyl groups on the naphthyridine ring can significantly influence the compound’s chemical properties and biological activities.
作用機序
Target of Action
It’s worth noting that 1,8-naphthyridine derivatives have been found to exhibit diverse biological activities .
Mode of Action
Certain 1,8-naphthyridine derivatives are known to intercalate with double-stranded dna (ds-dna), changing the dna conformation and inhibiting dna duplication or transcription, leading to the suppression of cancer cell growth .
Biochemical Pathways
The broad spectrum of biological effects exhibited by naphthyridine derivatives, such as anti-inflammatory, antimalarial, antifungal, and antibacterial activities, suggests that multiple biochemical pathways may be involved .
Result of Action
Naphthyridine derivatives have been found to display good hiv-1 integrase inhibitor profiles and cytotoxicity . In vitro evaluation of certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives showed significant anticancer activity against the human breast cancer cell line MCF7 .
Action Environment
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the condensation of 2-amino-3-methylpyridine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the naphthyridine ring or the hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the naphthyridine ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-hydroxy-1,8-naphthyridin-2(1H)-one: Lacks the methyl group at the 7-position.
7-methyl-1,8-naphthyridin-2(1H)-one: Lacks the hydroxyl group at the 4-position.
1,8-naphthyridin-2(1H)-one: Lacks both the hydroxyl and methyl groups.
Uniqueness
The presence of both hydroxyl and methyl groups in 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one can enhance its chemical reactivity and biological activity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
特性
IUPAC Name |
4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYAOXAGCGBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)









